6-Bromo-2-fluoro-3-methoxybenzoic acid

Description

Introduction

6-Bromo-2-fluoro-3-methoxybenzoic acid stands as a notable example of multiply substituted benzoic acid derivatives that have become increasingly important in modern synthetic organic chemistry. The compound belongs to the broader class of halogenated aromatic carboxylic acids, which serve as crucial building blocks in pharmaceutical synthesis, materials science, and fine chemical manufacturing. The systematic positioning of three distinct functional groups on the benzene ring creates a molecule with unique electronic properties that distinguish it from simpler monosubstituted or disubstituted analogs.

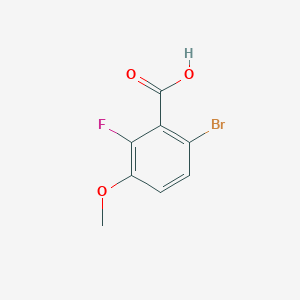

The chemical structure of this compound incorporates a carboxylic acid functional group at position 1, bromine at position 6, fluorine at position 2, and a methoxy group at position 3 of the benzene ring. This specific substitution pattern generates a complex interplay of electronic effects, with the electron-withdrawing nature of both halogen substituents contrasting with the electron-donating character of the methoxy group. Such electronic diversity within a single molecular framework provides synthetic chemists with opportunities to exploit selective reactivity patterns in various transformation reactions.

Research into halogenated benzoic acid derivatives has intensified over recent decades, driven by their demonstrated utility in pharmaceutical development and their role as versatile synthetic intermediates. The presence of multiple functional groups in this compound enables chemists to perform site-selective modifications, making it an attractive starting material for the construction of more complex molecular architectures. Furthermore, the compound's structural features align with design principles commonly employed in medicinal chemistry, where halogen substituents often enhance biological activity and metabolic stability.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLHUQOLSIRYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701511 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-45-5 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Intermediates

- 3-Methoxybenzaldehyde or related methoxy-substituted aromatic compounds are common starting points.

- 6-Bromo-2,3-difluorophenol is also used as an intermediate for related compounds, which can be converted to methoxy derivatives.

- 2-Fluoro-4-methoxybenzoic acid has been used as a precursor for bromination reactions.

Bromination

- Bromination is typically carried out using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

- Catalysts such as iron(III) bromide (FeBr3) or controlled conditions (low temperature, ~5 °C) are employed to achieve selective bromination at the 6-position.

- For example, bromination of 3-methoxybenzaldehyde under FeBr3 catalysis selectively introduces bromine at the 6-position.

Fluorination

- Fluorine introduction at the 2-position is often achieved by starting from fluorinated precursors or by electrophilic fluorination methods.

- Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine selectively.

- Alternatively, starting materials already bearing fluorine at the 2-position (e.g., 2-fluoro-4-methoxybenzoic acid) are brominated to yield the desired product.

Methoxylation

- Methoxy groups are introduced by methylation of hydroxy groups on the aromatic ring.

- This can be achieved by reacting hydroxy-substituted intermediates with methylating agents such as iodomethane (CH3I) in the presence of a base (e.g., potassium carbonate, triethylamine).

- For example, 3-bromo-6-fluoro-2-hydroxybenzaldehyde can be methylated to 3-bromo-6-fluoro-2-methoxybenzaldehyde using iodomethane and potassium carbonate under mild heating (40-60 °C).

Oxidation to Benzoic Acid

- When starting from benzaldehyde derivatives, oxidation to the corresponding benzoic acid is performed.

- Common oxidizing agents include potassium permanganate (KMnO4) , chromium-based reagents , or catalytic aerobic oxidation.

- Alternatively, hydrolysis of nitrile intermediates can yield the benzoic acid.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | 3-Methoxybenzaldehyde + Br2 + FeBr3 catalyst, low temp (~5 °C) | 6-Bromo-3-methoxybenzaldehyde | High |

| 2 | Fluorination | Fluorinating agent (Selectfluor/NFSI) or starting from 2-fluoro precursor | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | Moderate |

| 3 | Oxidation | Oxidizing agent (KMnO4 or others) | 6-Bromo-2-fluoro-3-methoxybenzoic acid | High |

Research Findings and Analytical Data

Bromination reactions using Bu4NBr3 as a bromine source at 100 °C have been reported for related benzoic acids, with purification by column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns:

- 1H NMR shows aromatic proton shifts consistent with bromine and fluorine substitution.

- 13C NMR indicates characteristic carbon shifts for methoxy and halogenated carbons.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, alcohols, and various biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and anticancer drugs. The unique combination of bromine, fluorine, and methoxy functional groups enhances its biological activity and efficacy.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of 6-bromo-2-fluoro-3-methoxybenzoic acid exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from this acid have shown the ability to induce apoptosis in lung cancer cells (A549) through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Material Science

In material science, this compound is utilized in formulating specialty polymers and resins. Its incorporation into materials enhances properties such as thermal stability and chemical resistance , making it valuable for applications requiring durable materials.

Table 1: Properties Enhanced by this compound

| Property | Enhancement Type | Application Area |

|---|---|---|

| Thermal Stability | Increased | Electronics, Aerospace |

| Chemical Resistance | Improved | Coatings, Packaging |

Agricultural Chemicals

The compound plays a role in the development of agrochemicals, including herbicides and fungicides. Its application contributes to improved crop protection and yield, making it an important component in modern agriculture.

Case Study: Herbicide Development

Research indicates that derivatives of this compound are effective as herbicides, demonstrating selective toxicity towards specific weed species while being safe for crops . This selectivity is crucial for sustainable agricultural practices.

Research in Organic Chemistry

In organic chemistry, this compound is a valuable reagent for synthesizing novel organic molecules. Its unique structure allows chemists to explore new reactions and develop innovative compounds with diverse applications.

Table 2: Synthetic Applications of this compound

| Reaction Type | Description | Application |

|---|---|---|

| Coupling Reactions | Forms carbon-carbon bonds | Pharmaceutical synthesis |

| Functionalization | Introduces new functional groups | Material science |

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying various substances. This application aids in quality control and compliance across different industries.

Case Study: Quality Control

In pharmaceutical manufacturing, the compound is used as a standard reference material for HPLC (High Performance Liquid Chromatography), ensuring the accuracy of drug formulations .

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s lipophilicity, electronic properties, and overall reactivity, affecting its biological activity and pharmacokinetics.

Comparison with Similar Compounds

3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS 1426073-21-3)

- Structural Difference : Bromo and fluoro substituents are swapped (3-bromo vs. 6-bromo).

- Implications :

- Acidity : The methoxy group at the 3-position (meta to carboxylic acid) may reduce acidity compared to the original compound’s 3-methoxy group (ortho to carboxylic acid).

- Reactivity : Altered electronic effects due to substituent positioning could influence coupling reactions or nucleophilic substitution.

- Commercial Availability : Widely available (6 suppliers), suggesting broader industrial adoption .

Substituent Variations

6-Bromo-2-fluoro-3-methylbenzoic acid (CAS 2252-37-1)

- Structural Difference : Methyl group replaces methoxy at the 3-position.

- Implications :

- Electron Effects : Methyl (electron-donating) vs. methoxy (stronger electron-donating via resonance) alters the carboxylic acid’s acidity and aromatic ring reactivity.

- Applications : Methyl derivatives are often used in less polar environments, whereas methoxy groups enhance solubility in protic solvents .

2-Bromo-5-fluoroterephthalic acid (CAS 1359857-60-5)

- Structural Difference : Additional carboxylic acid group at the 4-position (terephthalic acid backbone).

- Implications :

Boronic Acid Derivatives

(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS 957120-79-5)

- Structural Difference : Boronic acid replaces carboxylic acid; methoxycarbonyl group at the 3-position.

- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. The original compound’s carboxylic acid group limits such utility but enables carboxylate-based conjugations .

Tabulated Comparison of Key Compounds

Research and Industrial Implications

- Reactivity Trends : Methoxy groups enhance solubility but reduce electrophilicity compared to methyl or halogens.

- Synthetic Utility : Boronic acid derivatives (e.g., CAS 957120-79-5) highlight the importance of halogenated aromatics in cross-coupling, whereas carboxylic acid variants serve as carboxylation precursors .

Biological Activity

6-Bromo-2-fluoro-3-methoxybenzoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₆BrF O₃

- Molecular Weight : 233.04 g/mol

- IUPAC Name : this compound

- CAS Number : 935534-45-5

The compound features a bromine atom, a fluorine atom, and a methoxy group, which contribute to its distinct reactivity and potential biological interactions. The presence of these substituents enhances its lipophilicity and electronic properties, impacting its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor. Similar compounds have been noted for their ability to inhibit protein kinases such as PIM kinases (PIM-1, PIM-2, PIM-3), which are crucial for cellular processes including survival and proliferation.

- Oxidative Stress Modulation : It has been observed to influence cellular signaling pathways involving reactive oxygen species (ROS), suggesting a role in modulating oxidative stress responses.

- Gene Expression Regulation : The compound can affect the activity of transcription factors, thereby modulating gene expression related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the inhibition of PIM kinases. This mechanism suggests potential therapeutic applications in cancer treatment.

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties, although comprehensive studies are required to elucidate its full biological profile. Its structural similarities with known antimicrobial agents warrant further investigation into its efficacy against various pathogens.

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce cell death through apoptosis mechanisms linked to PIM kinase inhibition. These findings highlight the compound's potential as a lead candidate for anticancer drug development.

- Biochemical Assays : Biochemical assays have shown that the compound can alter the activity of metabolic enzymes, impacting overall cellular metabolism. This effect could be leveraged in therapeutic contexts where metabolic regulation is critical.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Inhibition of PIM kinases; modulation of ROS |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | Similar anticancer activity | Potentially similar mechanisms |

| 2-Bromo-6-fluoro-3-methoxybenzaldehyde | Limited studies available | May act through similar pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-fluoro-3-methoxybenzoic acid, and how can regioselectivity be controlled during bromination?

- Methodology : Start with 2-fluoro-3-methoxybenzoic acid as a precursor. Use electrophilic bromination (e.g., NBS or Br₂ with FeBr₃) under controlled temperatures (0–25°C) to favor bromination at the para position relative to the methoxy group. Monitor reaction progress via TLC and confirm regiochemistry using -NMR (e.g., coupling patterns for aromatic protons) .

- Key Considerations : Competing bromination sites may arise due to the electron-withdrawing fluorine; optimize solvent polarity (e.g., DCM or acetic acid) to enhance para-selectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Techniques :

- -NMR : Expect a singlet near δ -110 ppm (C-2 fluorine).

- -NMR : Aromatic protons at C-4 and C-5 show splitting due to coupling with fluorine (J ≈ 8–12 Hz).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. What purification strategies maximize yield and purity for this compound?

- Methods : Recrystallization from ethanol/water mixtures (80:20 v/v) or silica gel column chromatography (eluent: hexane/ethyl acetate gradient). Validate purity via melting point (expected 180–185°C) and HPLC .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The fluorine atom at C-2 increases electron deficiency at C-6 (bromo site), enhancing oxidative addition efficiency with palladium catalysts. Use 6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 871126-17-9) as a coupling partner for Suzuki reactions .

- Optimization : Employ Pd(PPh₃)₄ with Cs₂CO₃ in THF/water (3:1) at 80°C. Monitor for competing hydrolysis of the boronic ester.

Q. What strategies resolve contradictions in reported synthetic yields when using this compound in heterocyclic synthesis?

- Troubleshooting :

- Side Reactions : Fluorine’s electronegativity may deactivate the ring toward nucleophilic substitution. Use CuI/L-proline catalysis for Ullmann-type couplings to mitigate inefficiency .

- Yield Discrepancies : Compare solvent effects (DMF vs. DMSO) and pre-activation of the carboxylic acid (e.g., conversion to acyl chloride).

Q. Can computational modeling predict regioselectivity in electrophilic substitutions of derivatives?

- Approach : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. For example, meta-substitution (relative to fluorine) is favored in nitration due to fluorine’s ortho/para-directing effects .

Q. How does this compound serve as a building block for fluorinated kinase inhibitors?

- Application : The carboxylic acid group enables conjugation to heterocycles (e.g., pyridines) via amide bonds. Test derivatives in enzymatic assays (IC₅₀ measurements) against EGFR or VEGFR kinases. Fluorine enhances membrane permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.